molecular formula C18H11BrFN3O2S B14985410 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14985410
M. Wt: 432.3 g/mol
InChI Key: OMXOCLUXIBGRLQ-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a bromophenyl group, a thiadiazole ring, a fluorine atom, and a benzofuran moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromophenyl and fluorobenzofuran groups under controlled conditions. Specific reagents and catalysts, such as brominating agents and fluorinating agents, are employed to achieve the desired substitutions and functionalizations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and fluorobenzofuran analogs, such as:

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H11BrFN3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H11BrFN3O2S/c1-9-13-8-12(20)6-7-14(13)25-15(9)17(24)22-18-21-16(23-26-18)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,21,22,23,24)

InChI Key

OMXOCLUXIBGRLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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